molecular formula C13H17F3N2O2 B1444781 tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate CAS No. 693249-72-8

tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate

Cat. No.: B1444781
CAS No.: 693249-72-8
M. Wt: 290.28 g/mol
InChI Key: ITVMQUIBGJIBMO-UHFFFAOYSA-N
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Description

tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the phenyl ring. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where tert-butyl carbamate reacts with an aryl halide in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Methyl derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate is used as a building block in organic synthesis, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl substitution on the biological activity of phenyl derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate, with the chemical formula C13H17F3N2O2 and CAS number 693249-72-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Weight : 290.28 g/mol
  • Structural Formula :
C13H17F3N2O2\text{C}_{13}\text{H}_{17}\text{F}_{3}\text{N}_{2}\text{O}_{2}

The compound is known to interact with biological targets such as enzymes and receptors, particularly those involved in inflammatory and immune responses. Its structural features suggest potential interactions with Toll-like receptors (TLRs), which play a crucial role in the innate immune system .

Potential Targets:

  • Toll-like Receptors (TLR7/8) : The compound may act as an antagonist to TLRs, modulating immune responses and inflammation .
  • ATP-binding Cassette (ABC) Transporters : It may also influence drug transport mechanisms, which can affect pharmacokinetics and drug efficacy .

Biological Activity

The biological activity of this compound has been evaluated in various studies, indicating its potential as a therapeutic agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound showed growth inhibition in multiple cancer cell lines with IC50 values in the nanomolar range .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerGrowth inhibition in cancer cell lines
Immune ModulationPotential TLR7/8 antagonism
Drug Transport ModulationInteraction with ABC transporters

Case Studies

  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound derivatives significantly inhibited cell proliferation in glioblastoma cell lines, suggesting its potential as a treatment for aggressive tumors .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound have shown reduced cytokine levels, indicating an anti-inflammatory effect .

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Hazard statements associated with similar compounds indicate potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological assessments are necessary to establish safe dosage ranges for therapeutic use.

Properties

IUPAC Name

tert-butyl N-[[3-amino-5-(trifluoromethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-7-8-4-9(13(14,15)16)6-10(17)5-8/h4-6H,7,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVMQUIBGJIBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693249-72-8
Record name tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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